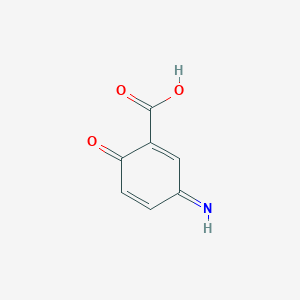

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Description

Properties

IUPAC Name |

3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMTWOQHOHKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577574 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143228-42-6 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Introduction

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known by its more common synonym, 5-aminosalicylic acid-quinoneimine (5-ASA-QI), is a molecule of significant interest in the fields of pharmacology and drug metabolism.[1] It is the primary oxidation product of 5-aminosalicylic acid (5-ASA, Mesalamine), a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[2][3] The formation of this quinoneimine intermediate is believed to be intrinsically linked to both the therapeutic and potential adverse effects of 5-ASA.[2]

This guide provides a comprehensive overview of the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this reactive molecule's formation and a practical approach to its laboratory-scale synthesis. Given the inherent reactivity of quinoneimines, this document emphasizes a carefully considered synthesis strategy, detailed mechanistic insights, and crucial handling considerations.

Synthesis Pathway and Mechanistic Insights

The synthesis of this compound is achieved through the oxidation of its precursor, 5-aminosalicylic acid. This transformation is a two-electron, two-proton oxidation process.[4] While this oxidation can be initiated by various means, including enzymatic (peroxidases) and electrochemical methods, this guide will focus on a chemical oxidation approach amenable to a standard laboratory setting.[3]

The chosen oxidant is silver(I) oxide (Ag₂O), a mild and effective reagent for the oxidation of p-aminophenols to their corresponding quinoneimines. The reaction proceeds via a mechanism involving the coordination of the silver(I) ions to the phenolic oxygen and the amino group of 5-ASA. This is followed by an intramolecular electron transfer and subsequent proton loss to yield the desired quinoneimine product and silver metal. The use of an anhydrous, aprotic solvent is critical to minimize the hydrolysis of the reactive product.

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Proposed mechanism for the oxidation of 5-ASA to its quinoneimine.

Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound. Caution: This product is a reactive intermediate and should be handled with care in an inert atmosphere.

Materials:

-

5-Aminosalicylic acid (5-ASA)

-

Silver(I) oxide (Ag₂O), freshly prepared or purchased and stored under inert gas

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Filtration apparatus (e.g., cannula or filter funnel)

Procedure:

-

Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

-

Addition of Reactants: 5-aminosalicylic acid (1.0 eq) is added to the flask, followed by anhydrous acetonitrile to form a suspension.

-

Initiation of Reaction: The suspension is stirred, and freshly prepared silver(I) oxide (1.1 eq) is added in one portion. The reaction mixture is protected from light by wrapping the flask in aluminum foil.

-

Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of anhydrous sodium sulfate to remove the silver metal and any remaining silver oxide. The filtration should be performed under an inert atmosphere.

-

Isolation of Product: The solvent is removed from the filtrate under reduced pressure at a low temperature to yield the crude product. Due to its reactivity, further purification by chromatography may be challenging and should be performed rapidly with de-gassed solvents on a pre-treated stationary phase if necessary.

The following diagram visualizes the experimental workflow:

Caption: Workflow for the synthesis of this compound.

Characterization Data

Due to its reactive nature, the isolation and full characterization of this compound is challenging. However, mass spectrometry has been effectively used for its identification.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Mass Spectrometry (ESI-MS) | m/z 152.034 [M+H]⁺ (calculated for C₇H₆NO₃⁺) | [3] |

| UV-Vis Absorption | Expected to have strong absorption in the visible range, characteristic of quinonoid systems. | Inferred |

Handling and Storage

This compound is a reactive electrophile. It is susceptible to hydrolysis and nucleophilic attack. Therefore, it should be handled under an inert atmosphere (argon or nitrogen) and in anhydrous solvents. For storage, it is recommended to keep the compound as a solid at low temperatures (-20°C or below) under an inert atmosphere and protected from light. Solutions of the compound are generally unstable and should be prepared fresh before use.

References

-

Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 23(2), 246-250. [Link]

-

Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 69-76. [Link]

-

Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. Molecules, 28(24), 8089. [Link]

-

Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1368. [Link]

-

Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 851-858. [Link]

-

High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 108-118. [Link]

-

Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Biochemistry, 55(1), 104-111. [Link]

-

Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 408-413. [Link]

-

Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots. RSC Advances, 11(13), 7431-7437. [Link]

-

Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. Molecules, 28(14), 5396. [Link]

-

Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 77(9), 781-784. [Link]

-

Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5), 615-625. [Link]

-

UV–Vis (200–600 nm) spectra of MS recorded at various times of (a) MS.... ResearchGate. [Link]

-

Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]

-

Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(11), 1123-1130. [Link]

-

Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 33(4), 861-881. [Link]

-

Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of Biological Chemistry, 256(2), 462-465. [Link]

-

Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 93-100. [Link]

-

5-Aminosalicylic Acid. PubChem. [Link]

-

Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au, 2(4), 282-297. [Link]

-

Release Rate Studies of 5-Aminosalacylic Acid Coated with Atomic Layer-Deposited Al2O3 and ZnO in an Acidic Environment. ACS Applied Bio Materials, 6(1), 93-103. [Link]

Sources

- 1. 5-Aminosalicylic acid(89-57-6) MS [m.chemicalbook.com]

- 2. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

An in-depth technical guide to the , a compound of significant interest in pharmaceutical sciences.

Introduction: The Duality of a Quinone Imine

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a quinone imine derivative that holds a unique position at the intersection of reactive chemistry and pharmaceutical quality control. While the broader class of quinone-based compounds is explored for potent biological activities, including antitumor and trypanocidal effects[1][2], this specific molecule is primarily recognized in the pharmaceutical industry as a "Mesalazine Impurity 33"[3]. Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone therapy for inflammatory bowel disease. The formation of this quinone imine as a degradation product or process impurity is of critical importance, as reactive impurities can have implications for drug product stability, safety, and efficacy.

This guide provides a detailed examination of the known and predicted . It is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of this molecule's behavior, whether for the purpose of impurity profiling, stability studies, or exploring the broader chemistry of quinone imines.

Core Chemical Identity and Structure

The precise arrangement of functional groups in this molecule is key to its reactivity. The presence of a conjugated system incorporating a carbonyl group, an imine, and a carboxylic acid on a cyclohexadiene ring defines its chemical character.

-

IUPAC Name: this compound

-

Synonyms: 5-Aminosalicylic Acid-quinoneimine[4]

-

CAS Number: 143228-42-6[4]

Structural Visualization

The structure below illustrates the key functional groups and the conjugated π-system that influences the molecule's properties, such as color and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted physicochemical properties from chemical databases. These predictions are useful for initial assessments but must be confirmed experimentally for critical applications.

| Property | Value | Source | Notes |

| CAS Number | 143228-42-6 | [3][4] | A unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₇H₅NO₃ | [3][4] | Confirms the elemental composition. |

| Molecular Weight | 151.12 g/mol | [3][4] | Calculated from the atomic weights of the constituent atoms. |

| Boiling Point | 337.7 ± 42.0 °C | [3] | Predicted. High value suggests low volatility; likely to decompose before boiling under atmospheric pressure due to the reactive nature of the functional groups. |

| Density | 1.43 ± 0.1 g/cm³ | [3] | Predicted. Indicates it is denser than water. |

| pKa | -0.52 ± 0.20 | [3] | Predicted. This value likely corresponds to the protonation of the imine or carbonyl group and suggests the carboxylic acid proton is highly acidic. |

| Appearance | Colored solid | Inferred | The extended conjugation of the quinone imine system typically results in the absorption of visible light, leading to a colored appearance (e.g., yellow, red, or brown). |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Inferred | The carboxylic acid group may provide some aqueous solubility, especially at higher pH, but the quinone-like ring is largely nonpolar. |

Synthesis and Reactivity

Reactivity Profile

The chemistry of this compound is dominated by the electrophilic nature of the quinone imine core. This system is susceptible to nucleophilic attack, particularly Michael-type (1,4-conjugate) addition. It is also prone to hydrolysis, which would lead to the formation of other degradation products. Its high reactivity is the primary reason it is a critical quality attribute to monitor in drug formulations containing Mesalazine. The molecule's stability is expected to be highly pH-dependent and sensitive to light and oxidizing/reducing agents.

Proposed Synthesis: Oxidative Formation from Mesalazine

As an impurity of Mesalazine (5-aminosalicylic acid), its most logical formation pathway is the direct oxidation of the parent drug. This can occur via enzymatic action in vivo or through chemical oxidation during manufacturing, storage, or even forced degradation studies.

The protocol below is a hypothetical, illustrative procedure for the synthesis of this compound based on established principles of amine and phenol oxidation. This is not a validated protocol and requires experimental optimization and safety assessment.

Principle: The oxidation of 5-aminosalicylic acid involves the removal of electrons from the electron-rich aromatic ring, which bears both hydroxyl and amino substituents. This leads to the formation of the quinone imine structure. A mild oxidizing agent is chosen to minimize over-oxidation or polymerization.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 5-aminosalicylic acid in a suitable solvent system, such as a mixture of acetone and a buffered aqueous solution (e.g., pH 7 phosphate buffer), to ensure solubility of both the starting material and the oxidizing agent.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is a critical step to control the reaction rate and minimize the formation of polymeric side products, which are common in quinone chemistry.

-

Oxidant Addition: Slowly add a solution of a mild oxidizing agent, such as silver(I) oxide (Ag₂O) or lead dioxide (PbO₂), portion-wise over 30-60 minutes with vigorous stirring. The choice of a heterogeneous oxidant can simplify workup.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of a colored spot/peak corresponding to the quinone imine product should be observed.

-

Filtration: Once the reaction is complete (or has reached optimal conversion), filter the mixture to remove the solid oxidant and its reduced byproducts.

-

Extraction & Purification: The filtrate can be carefully concentrated under reduced pressure. The resulting crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the target compound from unreacted starting material and byproducts.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound via oxidation.

Significance in Drug Development

The primary relevance of this compound is its status as a degradation product of Mesalazine. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Key Considerations for Drug Development Professionals:

-

Impurity Profiling: Analytical methods (typically HPLC with UV or mass spectrometric detection) must be developed and validated to detect, quantify, and monitor the levels of this quinone imine in Mesalazine drug products over their shelf life.

-

Forced Degradation Studies: Understanding the conditions that lead to the formation of this impurity (e.g., exposure to light, heat, humidity, or oxidative stress) is essential for developing stable formulations and appropriate packaging.

-

Toxicological Assessment: As a reactive metabolite, quinone imines can be electrophilic and may covalently bind to biological macromolecules like proteins and DNA. Therefore, the presence of such an impurity, even at low levels, must be evaluated for potential toxicological risks.

While the broader class of quinone imines has been investigated for therapeutic potential[1][2], the focus for this specific molecule remains on its role as an indicator of drug product quality and stability.

Conclusion

This compound is a molecule defined by its reactive quinone imine core. While detailed experimental data remains sparse, its identity as a known impurity of Mesalazine makes it a compound of high importance in the pharmaceutical field. The predicted properties and inferred reactivity profile provide a solid foundation for analytical method development, stability testing, and formulation strategies aimed at ensuring the quality and safety of Mesalazine-based therapies. Further experimental characterization of this compound is warranted to fill the existing data gaps and better inform risk assessments.

References

- M. D. Johnson, N. S. Dolan and D. A. Nagib. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry, 2017. [URL: https://www.beilstein-journals.org/bjoc/content/13/1/282]

- C. M. B. de Oliveira, et al. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04510g]

- C. M. B. de Oliveira, et al. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. National Center for Biotechnology Information, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463044/]

- ChemicalBook. 143228-42-6(1,4-Cyclohexadiene-1-carboxylicacid,3-imino-6-oxo-(9CI)) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB71301376]

- N. E. Altaee and A. M. Al-Sabawi. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc, 2022. [URL: https://www.redalyc.org/journal/5766/576672322007/html/]

- M. D. Johnson, N. S. Dolan and D. A. Nagib. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. National Center for Biotechnology Information, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5754888/]

- Santa Cruz Biotechnology. 3-Imino-6-oxo-1,4-cyclohexadiene-1-carboxylic Acid. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/3-imino-6-oxo-1-4-cyclohexadiene-1-carboxylic-acid-143228-42-6]

- PubChem. 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/440394]

Sources

- 1. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 143228-42-6 CAS MSDS (1,4-Cyclohexadiene-1-carboxylicacid,3-imino-6-oxo-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid molecular structure

An In-depth Technical Guide to 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid: The Reactive Metabolite of Mesalazine

Abstract

This technical guide provides a comprehensive overview of this compound, a critical yet transient chemical species. More commonly identified by its synonym, 5-aminosalicylic acid-quinoneimine (5-ASA-QI), this molecule is the reactive iminoquinone intermediate formed from the oxidation of 5-aminosalicylic acid (5-ASA, Mesalazine). Mesalazine is a cornerstone therapy for inflammatory bowel diseases (IBD). This guide delves into the molecular structure, in-situ formation, chemical reactivity, and biological significance of 5-ASA-QI. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanisms underpinning the therapeutic and adverse effects of aminosalicylate drugs.

Introduction: A Tale of a Reactive Intermediate

This compound, henceforth referred to as 5-ASA-quinoneimine, is a molecule of significant interest in the pharmacology of inflammatory bowel disease. It is not a compound that is synthesized and administered directly; rather, it is a highly reactive intermediate generated in the body from its parent drug, 5-aminosalicylic acid (5-ASA), also known as Mesalazine.[1][2] 5-ASA is a widely prescribed anti-inflammatory agent for managing conditions like ulcerative colitis and Crohn's disease.[3][4]

The therapeutic action of 5-ASA is, in part, attributed to its ability to scavenge reactive oxygen species (ROS) in the inflamed gut.[1][5] One such ROS is hypochlorous acid (HOCl), which is produced by neutrophils at sites of inflammation. The reaction between 5-ASA and HOCl leads to the formation of 5-ASA-quinoneimine.[1] This guide will elucidate the dual role of this reactive metabolite: its contribution to the anti-inflammatory effects of 5-ASA and its potential involvement in the drug's adverse reactions through its ability to covalently modify proteins.[1]

Molecular Structure and Physicochemical Properties

2D and 3D Structure Representations

The molecular structure of this compound is characterized by a quinone-like ring system with an imine group and a carboxylic acid substituent. Its IUPAC name is 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid.[]

-

Molecular Formula: C H NO

-

Molecular Weight: 151.12 g/mol [1][]

Physicochemical Properties

Due to its reactive nature, experimental data for isolated this compound is scarce. The following table summarizes its predicted properties and the experimental properties of its parent compound, 5-aminosalicylic acid, for comparison.

| Property | This compound (Predicted) | 5-Aminosalicylic Acid (Experimental) |

| CAS Number | 143228-42-6[1] | 89-57-6[7] |

| Boiling Point | 337.7 ± 42.0 °C[8] | Decomposes at 280 °C |

| Density | 1.43 ± 0.1 g/cm³[8] | Not available |

| pKa | -0.52 ± 0.20[8] | pKa1: ~2.3 (carboxyl), pKa2: ~5.7 (phenol), pKa3: ~13.9 (amine) |

| Appearance | Not isolated | Odorless white to pinkish crystals or purplish-tan powder[9] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of 5-aminosalicylic acid shows characteristic broad absorptions for the O-H stretch of the carboxylic acid and phenol, as well as the N-H stretches of the amine.[10][11][12] Upon oxidation to the quinoneimine, the following changes would be anticipated:

-

Disappearance of Phenolic O-H Stretch: The phenolic hydroxyl group is converted to a carbonyl, so the broad O-H stretch around 3200-3400 cm⁻¹ would disappear.

-

Appearance of a Second Carbonyl (C=O) Stretch: A new C=O stretching band for the quinone system would appear, likely in the range of 1650-1680 cm⁻¹.

-

Shift in the Carboxylic Acid C=O Stretch: The existing carboxylic acid carbonyl stretch may shift due to the changes in the electronic structure of the ring.

-

Appearance of C=N Stretch: An imine (C=N) stretching vibration would be expected in the 1640-1690 cm⁻¹ region, potentially overlapping with the carbonyl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 5-aminosalicylic acid displays distinct aromatic proton signals.[10][13] The transformation to the quinoneimine would result in significant changes:

-

Loss of Aromaticity: The aromatic system is converted to a quinoidal system, leading to upfield shifts of the ring proton signals.

-

Disappearance of -NH₂ and phenolic -OH protons: The amine and phenolic protons are lost during oxidation. An imine proton (-NH=) signal may be observable, though it could be broad and exchangeable.

-

¹³C NMR: The carbon spectrum would show the appearance of new signals in the downfield region corresponding to the carbonyl and imine carbons (typically >160 ppm).

In-Situ Formation

Oxidation of 5-Aminosalicylic Acid

This compound is not synthesized as a stable product but is formed in-situ through the oxidation of 5-aminosalicylic acid.[1][2] This oxidation is a key aspect of its biological activity and toxicology.

Role of Hypochlorous Acid

In the context of inflammatory bowel disease, the inflamed intestinal mucosa is characterized by an influx of neutrophils. These immune cells generate potent oxidizing agents, including hypochlorous acid (HOCl), as part of the inflammatory response. 5-aminosalicylic acid is an effective scavenger of HOCl, and this reaction produces the reactive 5-ASA-quinoneimine intermediate.[1]

Proposed Mechanism of Formation

The formation of 5-ASA-quinoneimine from 5-ASA and HOCl proceeds via a two-electron, two-proton oxidation.[2] The amino group of 5-ASA is crucial for this reaction.

Caption: Formation of 5-ASA-quinoneimine from 5-ASA and HOCl.

Chemical Reactivity and Stability

Electrophilic Nature and Reactivity with Nucleophiles

The quinoneimine structure renders the molecule highly electrophilic. The electron-withdrawing carbonyl and imine groups make the ring susceptible to nucleophilic attack. This reactivity is central to its biological effects. One of the key reactions is with the endogenous antioxidant glutathione (GSH), which acts as a nucleophile and traps the reactive intermediate.[1]

Covalent Binding to Proteins

The high reactivity of 5-ASA-quinoneimine also leads to its covalent binding to proteins, such as hemoglobin.[1] This non-specific binding can alter protein structure and function and is a plausible mechanism for some of the adverse drug reactions associated with 5-ASA therapy.

Instability and Further Reactions

5-ASA-quinoneimine is an unstable intermediate that can undergo further reactions, such as hydrolysis, to form other oxidation products.[14] Its transient nature makes it challenging to study directly.

Biological Significance and Toxicological Profile

Contribution to the Anti-inflammatory Effects of 5-ASA

The formation of 5-ASA-quinoneimine is intertwined with the anti-inflammatory action of Mesalazine.

-

HOCl Scavenging: The very act of its formation consumes pro-inflammatory HOCl, thus mitigating oxidative stress at the site of inflammation.[1]

-

Nrf2-HO-1 Pathway Activation: Emerging evidence suggests that oxidized 5-ASA, likely including the quinoneimine, can activate the Nrf2-HO-1 pathway.[15] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. The electrophilic nature of the quinoneimine allows it to react with Keap1, a repressor of Nrf2, leading to Nrf2 activation and the subsequent expression of antioxidant and anti-inflammatory genes like heme oxygenase-1 (HO-1).[15]

Caption: Workflow for the generation, trapping, and analysis of 5-ASA-quinoneimine.

Future Research Directions

While significant progress has been made in understanding the role of this compound, several areas warrant further investigation:

-

Quantitative Analysis: Developing methods to quantify the formation of 5-ASA-quinoneimine in biological systems would provide valuable insights into the dose-response relationship of 5-ASA.

-

Proteomics Studies: Identifying the specific protein targets of 5-ASA-quinoneimine adduction in intestinal cells could help to elucidate the mechanisms of both its therapeutic and toxic effects.

-

Drug Development: Understanding the structure-activity relationship of quinoneimine formation could guide the development of novel aminosalicylate derivatives with improved efficacy and safety profiles.

References

-

Corbett, J. T., et al. (1998). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 26(9), 852-858. [Link]

-

PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. Retrieved from [Link]

-

Veeprho. (n.d.). Mesalazine Impurities and Related Compound. Retrieved from [Link]

-

Kumarathasan, P., et al. (2001). Hydroxyl radical adduct of 5-aminosalicylic acid: a potential marker of ozone-induced oxidative stress. Biochemical and Biophysical Research Communications, 282(3), 643-648. [Link]

-

Fischer, C., & Klotz, U. (1994). Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. Journal of Chromatography B: Biomedical Applications, 661(1), 53-61. [Link]

-

Srinivas, B., et al. (2023). Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. [Link]

-

Probes & Drugs. (n.d.). mesalazine. Retrieved from [Link]

-

University of Copenhagen Research Portal. (n.d.). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation data and purity results of mesalamine (5-ASA). Retrieved from [Link]

-

Ji, R., & Wigent, R. J. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 10(7), 1061-1066. [Link]

-

ResearchGate. (n.d.). IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA),.... Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 20(8), 934-940. [Link]

-

Zenodo. (2020). NMR Spectra of 5-Aminosalicylic Acid Derivatives 1-15. [Link]

-

ResearchGate. (2015). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. [Link]

-

Lee, S., et al. (2021). Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. Journal of Controlled Release, 336, 154-163. [Link]

-

Ghasemian, A., & Shafiee, M. (2021). A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. Inflammopharmacology, 29(1), 31-43. [Link]

-

Pasha Zanousi, M. B., et al. (2007). Electrochemical Synthesis of 5-Aminosalicylic Acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran, 3(4), 243-248. [Link]

-

Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]

-

ResearchGate. (n.d.). (1a) Molecular structure of 5-Aminosalicylic acid (5-ASA); (1b).... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 5-amino salicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminosalicylic Acid. Retrieved from [Link]

-

Kim, H. J., et al. (2017). Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid. Free Radical Biology and Medicine, 108, 715-724. [Link]

-

Ahnfelt-Rønne, I., & Nielsen, O. H. (1987). The anti-oxidant properties of 5-aminosalicylic acid. Agents and Actions, 21(1-2), 191-194. [Link]

-

Crohn's & Colitis UK. (n.d.). 5-ASAs (Aminosalicylates). Retrieved from [Link]

-

SIELC Technologies. (n.d.). 5-Aminosalicylic Acid (Mesalamine). Retrieved from [Link]

-

Antonelli, A., et al. (2015). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Gastroenterology Research and Practice, 2015, 479583. [Link]

-

Beaugerie, L. (2013). 5-Aminosalicylic Acid and Chemoprevention: Does It Work?. Digestive Diseases, 31(3-4), 333-336. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compounds 11, 12, 19, 20, 31. Retrieved from [Link]

-

MDPracticeGuide.com. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. [Link]

-

Crohn's and Colitis Canada. (n.d.). Sulfasalazine and 5-Aminosalicylates (5-ASA). Retrieved from [Link]

-

Rasmussen, S. N., et al. (1987). 5-Aminosalicylic acid containing drugs. Delivery, fate, and possible clinical implications in man. General Pharmacology, 18(5), 451-455. [Link]

-

National Institute of Standards and Technology. (n.d.). Salicylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Liu, Y., et al. (2018). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy, 33(1), 32-38. [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-oxocyclohexa-1,5-diene-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]

Sources

- 1. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-ASAs (Aminosalicylates) [crohnsandcolitis.org.uk]

- 4. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]

- 5. The anti-oxidant properties of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminosalicylic Acid (Mesalamine) | SIELC Technologies [sielc.com]

- 8. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Aminosalicylic acid(89-57-6) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a compound of interest in synthetic chemistry and materials science. As this molecule represents a specialized structure, this document synthesizes predictive data based on foundational spectroscopic principles and data from analogous molecular frameworks. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel quinone-imine derivatives.

Introduction: The Structural & Spectroscopic Challenge

This compound is a fascinating molecular target, integrating several key functional groups onto a conjugated cyclohexadiene core: a carboxylic acid, a ketone, and an imine. This unique combination presents both a synthetic challenge and an opportunity for novel applications. The electronic interplay between the electron-withdrawing carbonyl and carboxyl groups and the imine functionality dictates the molecule's chemical reactivity, photophysical properties, and potential for biological activity.

Accurate structural elucidation is non-negotiable. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous confirmation. This guide explains the causality behind the expected spectroscopic data, providing not just predicted values but the scientific reasoning underpinning them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and electronic environment of the molecule's hydrogen and carbon atoms. Given the conjugated and electronically diverse nature of the target, high-field NMR is recommended for optimal resolution.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all three vinyl protons magnetically non-equivalent, leading to a complex but informative spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 7.20 - 7.40 | Doublet | J = ~10 Hz | Adjacent to the strongly electron-withdrawing carboxylic acid. Deshielded. |

| H4 | 7.50 - 7.70 | Doublet of doublets | J = ~10, ~2.5 Hz | Coupled to both H2 and H5. Deshielded by the adjacent imine nitrogen. |

| H5 | 6.80 - 7.00 | Doublet | J = ~2.5 Hz | Coupled to H4. Experiences less deshielding compared to H2 and H4. |

| -COOH | 12.0 - 13.0 | Broad singlet | N/A | Highly deshielded, exchangeable proton characteristic of carboxylic acids. |

| =NH | 8.5 - 9.5 | Broad singlet | N/A | Deshielded imine proton; position and broadening can be solvent-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be critical for confirming the presence of all carbon environments, particularly the quaternary carbons and the carbonyl/carboxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-COOH) | 165 - 170 | Typical range for a carboxylic acid carbon attached to an sp² system. |

| C6 (=O) | 180 - 185 | Characteristic chemical shift for a ketone carbonyl within a conjugated quinone-like system. |

| C3 (=NH) | 155 - 160 | Imine carbon, deshielded by the nitrogen atom. |

| C2, C4, C5 | 125 - 145 | Vinyl carbons within the conjugated ring. Specific assignments require 2D NMR. |

| C1 (ring) | 130 - 135 | Quaternary carbon attached to the carboxylic acid. |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR workflow is crucial for ensuring data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons (-COOH, =NH).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., PENDANT or APT) to distinguish between CH, CH₂, and quaternary carbons, which provides an internal layer of validation for assignments.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment validates the ¹H-¹H coupling relationships predicted in Table 1, confirming the connectivity of the vinyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, providing definitive C-H assignments and validating the ¹³C spectrum.

-

-

Data Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline correct the spectra meticulously.

NMR Workflow Diagram

Caption: High-resolution mass spectrometry workflow for formula and structure validation.

Data Synthesis: A Unified Conclusion

No single technique provides the complete picture. The true power of this characterization workflow lies in the synthesis of all data:

-

MS confirms the elemental formula (C₇H₅NO₃).

-

IR confirms the presence of the key functional groups (-COOH, C=O, =NH, C=C).

-

NMR (¹H, ¹³C, and 2D) pieces the puzzle together, confirming the precise connectivity of the atoms and the overall molecular structure.

The congruence of predicted and experimental data across these three orthogonal techniques provides an unassailable, self-validating confirmation of the structure of this compound. This rigorous approach ensures the highest level of scientific integrity for downstream applications.

References

The Emergent Role of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid: A Reactive Intermediate in Inflammatory Bowel Disease Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the discovery, history, and scientific significance of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a critical yet transient chemical entity. More commonly known in the scientific literature as 5-aminosalicylic acid quinoneimine (5-ASA-QI), this compound is not a standalone therapeutic agent but a highly reactive intermediate metabolite of 5-aminosalicylic acid (5-ASA, mesalazine), a cornerstone therapy for inflammatory bowel disease (IBD). This guide will depart from a traditional historical narrative of a stable compound's discovery. Instead, it will trace the scientific journey of understanding that this reactive molecule is central to the therapeutic efficacy and potential adverse effects of its parent drug. We will explore its in situ formation, its role in modulating key signaling pathways, and the experimental methodologies used to study this ephemeral molecule.

Introduction: The Unraveling of 5-ASA's Mechanism and the Emergence of a Reactive Intermediate

The history of this compound is intrinsically linked to the therapeutic application of 5-aminosalicylic acid (5-ASA). Initially, the anti-inflammatory properties of sulfasalazine, a drug used for IBD for over half a century, were attributed to its salicylate component. In 1977, it was demonstrated that 5-ASA is the therapeutically active moiety of sulfasalazine[1]. This discovery shifted the focus to understanding how 5-ASA exerts its effects directly within the colonic mucosa.

Early theories centered on the inhibition of prostaglandin synthesis by blocking cyclooxygenase, similar to other non-steroidal anti-inflammatory drugs (NSAIDs)[2]. However, this explanation was incomplete. A growing body of evidence pointed towards 5-ASA's ability to scavenge reactive oxygen species (ROS), which are produced in excess in the inflamed gut and contribute to tissue damage. This led researchers to investigate the oxidation products of 5-ASA.

It was in this context that this compound, or 5-ASA-quinoneimine, was identified not as a stable, isolable compound, but as a transient, highly reactive intermediate formed under oxidative stress.[3][4][5] This quinoneimine is the result of a two-electron, two-proton oxidation of 5-ASA[5].

In Situ Formation: The Chemical Genesis in the Inflamed Gut

The formation of this compound is a direct consequence of the inflammatory microenvironment of the IBD gut. Several pathways contribute to its generation from 5-ASA:

-

Hypochlorous Acid (HOCl) Oxidation: Neutrophils, which are abundant in the inflamed intestinal mucosa, release myeloperoxidase, an enzyme that produces hypochlorous acid, a potent oxidizing agent. 5-ASA effectively scavenges HOCl, and in the process, is oxidized to the quinoneimine.[3][6]

-

Peroxidase-Mediated Oxidation: Peroxidases, in the presence of hydrogen peroxide (H₂O₂), can also catalyze the oxidation of 5-ASA to its quinoneimine form.[4][7] This is a significant pathway as both peroxidases and H₂O₂ are present at elevated levels during intestinal inflammation.

-

Electrochemical Oxidation: Studies using cyclic voltammetry have confirmed that 5-ASA is readily oxidized to a quinoneimine intermediate[5][7].

The following diagram illustrates the primary pathways for the formation of this compound from 5-ASA in the inflamed gut.

Biological Significance: A Double-Edged Sword

The high reactivity of this compound makes it a pivotal molecule in the pharmacology of 5-ASA, exhibiting both therapeutic and potentially detrimental effects.

Therapeutic Actions: Anti-inflammatory Signaling

The formation of the quinoneimine is now understood to be a key part of 5-ASA's anti-inflammatory action, extending beyond simple ROS scavenging. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway[6].

-

Nrf2 Activation: The electrophilic nature of the quinoneimine allows it to react with sulfhydryl groups on Keap1, the cytosolic repressor of Nrf2. This covalent modification leads to the dissociation of Nrf2 from Keap1.

-

HO-1 Induction: Once freed, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of downstream antioxidant and anti-inflammatory genes, most notably HO-1[6].

The activation of this pathway contributes significantly to the resolution of inflammation in the gut.

The following diagram illustrates the activation of the Nrf2-HO-1 pathway by oxidized 5-ASA.

Potential for Adverse Effects

The same reactivity that underlies the therapeutic benefits of the quinoneimine also poses a risk of adverse reactions. Its ability to covalently bind to biological macromolecules, particularly proteins, is a potential source of toxicity[3]. This is analogous to the mechanism of toxicity of N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen, which can cause severe liver damage by binding to cellular proteins when glutathione stores are depleted[8][9]. While the systemic absorption of 5-ASA is limited, the potential for local protein adduction in the colon and its consequences are areas of ongoing research.

Experimental Methodologies for Studying a Reactive Intermediate

Due to its transient nature, studying this compound requires specialized techniques.

In Vitro Generation and Trapping

A common experimental approach involves the in vitro oxidation of 5-ASA to generate the quinoneimine, followed by trapping with a nucleophile like glutathione (GSH). The resulting stable conjugates can then be analyzed using techniques such as liquid chromatography-mass spectrometry (LC/MS) to confirm the formation of the intermediate[3].

Experimental Protocol: In Vitro Generation and Trapping of 5-ASA-quinoneimine

-

Preparation of Reagents:

-

Prepare a stock solution of 5-ASA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of an oxidizing agent, such as hypochlorous acid (HOCl) or a peroxidase/H₂O₂ system.

-

Prepare a stock solution of a trapping agent, such as glutathione (GSH).

-

-

Oxidation Reaction:

-

In a reaction vessel, combine the 5-ASA solution with the oxidizing agent. The reaction is typically rapid and can be carried out at room temperature.

-

-

Trapping of the Intermediate:

-

Immediately after the addition of the oxidizing agent, add the GSH solution to the reaction mixture. The nucleophilic thiol group of GSH will react with the electrophilic quinoneimine to form a stable conjugate.

-

-

Analysis:

-

Analyze the reaction mixture by LC/MS to identify the GSH-quinoneimine conjugate, confirming the formation of the reactive intermediate.

-

Electrochemical Analysis

Cyclic voltammetry is a powerful technique to study the redox behavior of 5-ASA and provides evidence for the formation of the quinoneimine intermediate. It allows for the determination of the oxidation potential of 5-ASA and can be used to characterize the electrochemical properties of the resulting species[5][7].

| Electrochemical Parameter | Typical Value for 5-ASA Oxidation | Reference |

| Oxidation Peak Potential (vs. Ag/AgCl) | ~0.58 V | [7] |

Synthesis of the Parent Compound: 5-Aminosalicylic Acid (5-ASA)

While the quinoneimine itself is not synthesized for isolation, the synthesis of its precursor, 5-ASA, is well-established. Several methods have been reported in the literature, with the most common industrial approaches being:

-

Aniline Method: This traditional method involves the sulfonation of aniline, followed by nitration, reduction, and carboxylation.

-

Salicylic Acid Method: This route starts with salicylic acid, which is nitrated and then reduced to yield 5-ASA.

-

p-Aminophenol Carboxylation: A more modern approach involves the direct carboxylation of p-aminophenol using carbon dioxide under high pressure and temperature[10].

Conclusion and Future Perspectives

The story of this compound is a compelling example of how our understanding of a drug's mechanism of action can evolve to focus on a highly reactive, transient intermediate. It is no longer sufficient to consider only the parent drug, 5-ASA, when evaluating its biological effects. The in situ formation of the quinoneimine is a critical event that likely dictates both the therapeutic efficacy and, potentially, some of the adverse reactions associated with 5-ASA therapy.

Future research in this area will likely focus on:

-

Quantifying the in vivo formation of the quinoneimine in patients with IBD and correlating these levels with clinical outcomes.

-

Identifying the specific protein targets of the quinoneimine in the colonic mucosa and elucidating the functional consequences of this covalent modification.

-

Designing novel 5-ASA derivatives or delivery systems that optimize the localized formation of the quinoneimine for enhanced therapeutic benefit while minimizing off-target effects.

For researchers and drug development professionals in the field of IBD, a deep understanding of the chemistry and biology of this reactive intermediate is essential for the rational design of next-generation therapies.

References

- Fischer, C., et al. (1995). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 23(2), 246-250.

- Nielsen, O. H., et al. (1993). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Scandinavian Journal of Gastroenterology, 28(5), 427-432.

- Ivnitski, D., et al. (1999). Mechanism of oxidation of 5-aminosalicylic acid in the presence of hydrogen peroxide and peroxidase. Biosensors and Bioelectronics, 14(7), 591-598.

- Guidechem. (n.d.). What is the synthesis method of 5-Aminosalicylic acid?. FAQ.

- Oh-Oka, K., et al. (2017). Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid. Free Radical Biology and Medicine, 108, 715-724.

- Gharib, F., et al. (2009). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 988-993.

- Mehta, R. S., et al. (2023). Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease.

- da Silva, J. P., et al. (2023). Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. International Journal of Molecular Sciences, 24(24), 17457.

- Mehta, R. S., et al. (2023).

- Dr.Oracle. (2025). What is the role of 5-aminosalicylic acid (5ASA)

- Yan, Y., et al. (2018). Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. European Journal of Pharmaceutical Sciences, 111, 449-457.

- Medina-Maldonado, A., et al. (2015). Synthesis and Theoretical Calculations of 5-Aminosalicylic Acid Derivatives as Potential Analgesic Agents. Letters in Drug Design & Discovery, 12(9), 723-730.

- Wang, Y., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 20(10), 1158-1165.

- Deng, X. M., et al. (2003). Synthesis, characterization and in vitro release of 5-aminosalicylic acid and 5-acetyl aminosalicylic acid of polyanhydride--P(CBFAS). European Journal of Pharmaceutics and Biopharmaceutics, 55(2), 213-219.

- Gisbert, J. P., et al. (2002). Role of 5-aminosalicylic acid (5-ASA) in treatment of inflammatory bowel disease. Revista Espanola de Enfermedades Digestivas, 94(7), 411-422.

- Banks, C. E., & Compton, R. G. (2023). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au.

- Gisbert, J. P., et al. (2002). REVIEW: Role of 5-Aminosalicylic Acid (5-ASA) in Treatment of Inflammatory Bowel Disease: A Systemic Review.

- Vávrová, M., et al. (2013). Transintestinal transport mechanisms of 5-aminosalicylic acid (in situ rat intestine perfusion, Caco-2 cells) and Biopharmaceutics Classification System. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 157(3), 209-217.

- Wikipedia. (n.d.). NAPQI.

- Sigma-Aldrich. (n.d.). 5-Aminosalicylic acid.

- Moore, M., et al. (1987). Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. Archives of Biochemistry and Biophysics, 259(2), 526-536.

- Dahlin, D. C., et al. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen.

- PubChem. (n.d.). 5-Aminosalicylic Acid.

- Bender, R. P., et al. (2004). N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison. Biochemistry, 43(12), 3731-3739.

- Lhoëst, G., et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv.

- Li, Y., et al. (2024). Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. Journal of Nanobiotechnology, 22(1), 333.

- Imai, T., et al. (2001). Colon-specific prodrugs of 5-aminosalicylic acid: synthesis and in vitro/in vivo properties of 5-aminosalicyl-L-aspartic acid and 5-aminosalicyl-L-glutamic acid. Journal of Pharmaceutical Sciences, 90(4), 479-487.

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NAPQI - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

A Comprehensive Guide to the Theoretical Calculation of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, a molecule of interest in pharmaceutical and materials science due to its quinone-imine scaffold. Quinone-imine derivatives are known for their redox activity and potential as bioactive compounds.[1][2] A thorough understanding of the electronic structure, stability, and reactivity of this molecule is paramount for predicting its behavior and guiding the development of novel applications. This guide details a robust computational workflow, leveraging Density Functional Theory (DFT), to elucidate the key physicochemical properties of the title compound. We will delve into the rationale behind the selection of computational methods and basis sets, outline a step-by-step protocol for calculations, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of small organic molecules.

Introduction: The Significance of Quinone-Imine Scaffolds

Quinone-imines are a class of compounds characterized by a cyclohexadiene ring system with both a carbonyl and an imino group.[1] This structural motif imparts unique electronic properties, making them highly reactive intermediates in various chemical and biological processes.[3] They are often implicated in the metabolic activation of drugs and can exhibit a range of biological activities.[2] this compound (CAS: 143228-42-6), with the molecular formula C₇H₅NO₃, is a key example of this class.[4] Its structure suggests the potential for interesting electronic and chemical properties, including tautomerism and significant redox activity.

Theoretical calculations provide a powerful lens through which to explore the molecular landscape of such compounds, offering insights that can be challenging to obtain through experimental means alone.[5] By employing quantum chemical methods, we can predict a molecule's three-dimensional structure, its stability, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and its reactivity profile. This information is invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and designing new molecules with desired properties.

This guide will focus on a systematic approach to the theoretical characterization of this compound, providing a reproducible and scientifically sound methodology.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of theoretical calculations is critically dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[6][7]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[7] This approach has proven to be highly effective for a wide range of chemical systems. The choice of the functional is a key consideration in any DFT study. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[6][8]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The quality of the basis set directly impacts the accuracy of the calculation. For a molecule containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets are a common and effective choice. The 6-311++G(d,p) basis set is recommended for a high level of accuracy. This basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding.

A Step-by-Step Computational Workflow

The following protocol outlines a detailed workflow for the theoretical calculation of this compound.

Molecular Structure Preparation

The first step is to generate a three-dimensional structure of the molecule. This can be done using any molecular building software. It is important to consider the possibility of different isomers and tautomers. For this compound, at least two tautomers should be considered: the imino-oxo form and the amino-phenol form. Both structures should be subjected to the same computational workflow to determine their relative stabilities.

Geometry Optimization

The initial 3D structure is a mere starting point. Geometry optimization is the process of finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Method: Select the B3LYP functional.

-

Basis Set: Choose the 6-311++G(d,p) basis set.

-

Calculation Type: Perform a geometry optimization calculation.

-

Solvation: To model a more realistic environment, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice, with water or dimethyl sulfoxide (DMSO) being relevant solvent choices for drug-like molecules.

This calculation will yield the optimized Cartesian coordinates of the molecule, its electronic energy, and other thermodynamic properties.

Frequency Calculations

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This is a critical step for two primary reasons:

-

Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

-

Thermodynamic Properties: The frequency calculation provides important thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These values are essential for calculating reaction energies and comparing the relative stabilities of different isomers or tautomers.

Protocol:

-

Software: Use the same software as for the geometry optimization.

-

Method and Basis Set: Employ the same B3LYP/6-311++G(d,p) level of theory.

-

Calculation Type: Perform a frequency calculation.

-

Input: Use the optimized geometry from the previous step.

Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation can be performed to obtain a more detailed picture of the molecule's electronic properties.

Key Properties to Analyze:

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and charge distribution within the molecule. It can be used to quantify the strength of bonds, analyze hyperconjugative interactions, and determine the atomic charges.

Simulating Spectra

Theoretical calculations can also be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

-

Infrared (IR) and Raman Spectra: The frequencies and intensities of the vibrational modes calculated in the frequency analysis correspond to the peaks in the IR and Raman spectra.

-

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9]

Data Presentation and Interpretation

A clear and concise presentation of the calculated data is crucial for effective communication of the results.

Table 1: Key Computational Parameters

| Parameter | Value | Justification |

| Method | B3LYP | A well-validated hybrid functional for organic molecules, providing a good balance of accuracy and computational cost.[6][7] |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, ensuring a high-quality description of the electron density. |

| Solvent Model | PCM (Water) | Accounts for the effect of a polar solvent, providing a more realistic model for biological or aqueous environments. |

Table 2: Predicted Molecular Properties of this compound (Imino-Oxo Tautomer)

| Property | Calculated Value | Units |

| Total Electronic Energy | To be calculated | Hartrees |

| Gibbs Free Energy | To be calculated | Hartrees |

| HOMO Energy | To be calculated | eV |

| LUMO Energy | To be calculated | eV |

| HOMO-LUMO Gap | To be calculated | eV |

| Dipole Moment | To be calculated | Debye |

(Note: The values in this table are placeholders and would be filled with the actual results from the calculations.)

Visualization of the Computational Workflow

A diagrammatic representation of the computational workflow can aid in understanding the logical progression of the theoretical investigation.

Caption: Computational workflow for the theoretical investigation.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the theoretical calculation of this compound. By following the detailed workflow, researchers can obtain valuable insights into the structural, electronic, and reactive properties of this important quinone-imine derivative. The application of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable and accurate approach for these investigations. The data generated from these calculations can serve as a strong foundation for understanding the molecule's behavior and for the rational design of new compounds with tailored properties for applications in drug discovery and materials science.

References

-

Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience, 6(8), 1845-1847. [Link]

-

ResearchGate. (2015). A DFT Study of Aminophenol Stability. Retrieved from [Link]

-

Springer Nature. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. Retrieved from [Link]

-

PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Retrieved from [Link]

-

ACS Publications. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Retrieved from [Link]

-

Allied Academies. (n.d.). Molecular modeling in drug design: Principles and applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

-

ResearchGate. (2025). Electrochemical Synthesis and Mechanestic Study of Quinone Imines Exploiting the Dual Character of N,N-Dialkyl-p-phenylenediamines. Retrieved from [Link]

Sources

- 1. Recent Advances in the Domino Annulation Reaction of Quinone Imines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpn.org [rjpn.org]

- 5. Molecular Modeling Techniques and In-Silico Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Heart of Mesalazine Degradation: A Technical Guide to 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic Acid

Introduction

In the landscape of pharmaceuticals, the stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the treatment of inflammatory bowel disease, its therapeutic action is shadowed by a propensity for oxidative degradation. At the heart of this degradation lies a highly reactive and transient intermediate: 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid , more commonly known as 5-aminosalicylic acid-quinoneimine (5-ASA-QI) . This in-depth technical guide provides a comprehensive overview of the stability and degradation of this critical compound, offering insights for researchers, scientists, and drug development professionals. Understanding the lifecycle of 5-ASA-QI is not merely an academic exercise; it is fundamental to developing stable Mesalazine formulations and ensuring predictable therapeutic outcomes.

The Genesis of Instability: Formation of this compound

The primary route of Mesalazine degradation is oxidation, a process that readily converts the stable parent molecule into the highly reactive 5-ASA-QI.[1] This transformation is a two-electron, two-proton oxidation process.[1] The susceptibility of Mesalazine to oxidation is significantly greater than its isomer, 4-aminosalicylic acid, underscoring the unique structural vulnerability of the 5-ASA scaffold.[1]

The formation of this quinoneimine is not limited to simple chemical oxidation; it can be triggered by a variety of factors prevalent in both physiological and pharmaceutical environments:

-

Enzymatic Oxidation: In vivo, enzymes such as peroxidases and laccases can catalyze the oxidation of Mesalazine to its quinone-imine.[2] This is particularly relevant in the context of the inflammatory milieu of the gut, where such enzymes are abundant.

-

Reactive Oxygen Species (ROS): Hypochlorous acid (HOCl), a potent oxidant released by neutrophils during inflammation, readily reacts with 5-ASA to form the iminoquinone intermediate.[3] This scavenging of ROS is believed to be a component of Mesalazine's anti-inflammatory effect, but it comes at the cost of its own degradation.

-

Chemical Oxidation: The presence of oxidizing agents, even in trace amounts, can initiate the degradation cascade. Forced degradation studies consistently demonstrate that Mesalazine is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[4][5][6]

The formation of 5-ASA-QI represents the commitment step in the degradation of Mesalazine. Once formed, this electrophilic species is primed for a cascade of subsequent reactions.

The Core of Reactivity: Stability Profile and Degradation Pathways

This compound is inherently unstable, serving as a hub for multiple degradation pathways. Its stability is profoundly influenced by the surrounding chemical environment.

Factors Influencing Stability

-

pH: The stability of Mesalazine and its degradation products is pH-dependent. Forced degradation studies have shown that Mesalazine degrades under both acidic and basic conditions.[4][6][] The quinone-imine, being a reactive electrophile, is susceptible to nucleophilic attack, a process that can be accelerated at different pH values.

-

Presence of Nucleophiles: The electrophilic nature of the quinone-imine makes it a target for nucleophiles. For example, it can be trapped by glutathione (GSH), a biological thiol, to form stable adducts.[3] This reactivity highlights its potential to covalently modify biological macromolecules, a process with potential toxicological implications.

-

Oxidative Environment: As expected, conditions that promote oxidation will accelerate the formation of 5-ASA-QI and its subsequent degradation.[1] Conversely, the presence of antioxidants and the exclusion of oxygen are critical for stabilizing Mesalazine.

Major Degradation Pathways

The "complex chemistry" following the formation of 5-ASA-QI involves several key reaction types:[1]

-

Hydrolysis: The imine functional group is susceptible to hydrolysis, which can lead to the formation of a corresponding quinone and ammonia. This is a common degradation pathway for quinone-imines.

-

Nucleophilic Addition: As mentioned, biological and chemical nucleophiles can attack the electron-deficient ring system, leading to the formation of various adducts.

-